molecular formula C26H36N2O2S2 B14253925 2,2'-Disulfanediylbis[N-(2-ethylbutyl)benzamide] CAS No. 183584-08-9

2,2'-Disulfanediylbis[N-(2-ethylbutyl)benzamide]

Cat. No.: B14253925
CAS No.: 183584-08-9
M. Wt: 472.7 g/mol
InChI Key: DXQVLLPCACQNNP-UHFFFAOYSA-N
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Description

2,2’-Disulfanediylbis[N-(2-ethylbutyl)benzamide] is a chemical compound known for its unique structure and properties It is characterized by the presence of two benzamide groups connected by a disulfide bond, with each benzamide group further substituted with a 2-ethylbutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Disulfanediylbis[N-(2-ethylbutyl)benzamide] typically involves the reaction of 2-ethylbutylamine with benzoyl chloride to form N-(2-ethylbutyl)benzamide. This intermediate is then subjected to oxidative coupling using a suitable oxidizing agent, such as iodine or hydrogen peroxide, to form the disulfide bond, resulting in the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2,2’-Disulfanediylbis[N-(2-ethylbutyl)benzamide] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2’-Disulfanediylbis[N-(2-ethylbutyl)benzamide] has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-Disulfanediylbis[N-(2-ethylbutyl)benzamide] involves the formation and cleavage of disulfide bonds. This compound can interact with thiol groups in proteins, leading to the formation of disulfide bonds that can alter protein structure and function. The molecular targets and pathways involved include thiol-disulfide exchange reactions, which are crucial in redox signaling and maintaining cellular redox homeostasis .

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-Disulfanediylbis[N-(2-hydroxypropyl)benzamide]
  • 2,2’-Disulfanediylbis[N-methylethan-1-amine] dihydrochloride
  • 2,2’-Disulfanediylbis[N-(2-hydroxyethyl)benzamide]

Uniqueness

2,2’-Disulfanediylbis[N-(2-ethylbutyl)benzamide] is unique due to its specific substitution pattern with 2-ethylbutyl groups, which can influence its solubility, reactivity, and interaction with biological molecules. This makes it distinct from other disulfide-containing benzamides that may have different substituents .

Properties

CAS No.

183584-08-9

Molecular Formula

C26H36N2O2S2

Molecular Weight

472.7 g/mol

IUPAC Name

N-(2-ethylbutyl)-2-[[2-(2-ethylbutylcarbamoyl)phenyl]disulfanyl]benzamide

InChI

InChI=1S/C26H36N2O2S2/c1-5-19(6-2)17-27-25(29)21-13-9-11-15-23(21)31-32-24-16-12-10-14-22(24)26(30)28-18-20(7-3)8-4/h9-16,19-20H,5-8,17-18H2,1-4H3,(H,27,29)(H,28,30)

InChI Key

DXQVLLPCACQNNP-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CNC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NCC(CC)CC

Origin of Product

United States

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